Alliin
Overview
Description
Alliin is a sulfoxide that is a natural constituent of fresh garlic . It is a derivative of the amino acid cysteine . When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin, which is responsible for the aroma of fresh garlic .
Synthesis Analysis
Alliin can be synthesized by not only the classical method of sulfur oxidation using hydrogen peroxide, but also asymmetric sulfur oxidation using tetraisopropyl ortho-titannate or oxygenase . The first reported synthesis, by Stoll and Seebeck in 1951, begins the alkylation of L-cysteine with allyl bromide to form deoxyalliin .Molecular Structure Analysis
The molecular formula of Alliin is C6H11NO3S . Its average mass is 177.221 Da and its monoisotopic mass is 177.045959 Da .Chemical Reactions Analysis
The bioavailability of allicin is uncertain due to the enzymatic conversion of alliin, which is present in raw garlic, into allicin by the action of the enzyme alliinase . Alliinase is an enzyme that plays a vital role in the conversion of alliin, a sulfur-containing compound in garlic, into allicin .Physical And Chemical Properties Analysis
Alliin is a derivative of the amino acid cysteine . When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin, which is responsible for the aroma of fresh garlic .Scientific Research Applications
Metabolic Health
Alliin, a bioactive compound from garlic, has demonstrated potential in addressing metabolic health issues. In diet-induced obese mice, alliin was shown to improve glucose homeostasis, insulin sensitivity, and lipid profiles without affecting body weight, adiposity, or energy balance. This suggests that alliin could have nutraceutical or medicinal potential in preventing diabetes and lipid metabolic disorders (Zhai et al., 2018).
Cardiovascular Health
Alliin has been found to offer cardioprotective effects. In myocardial ischemia-reperfusion injury models, alliin treatment significantly reduced the area at risk and infarct area, improved cardiac function, and reduced cardiomyocyte apoptosis. It modulates cardiomyocyte necroptosis and autophagy, highlighting its potential in preserving heart function and preventing myocardial infarction (Zhao et al., 2019) (Yue et al., 2019).
Respiratory Health
Alliin has shown protective effects against acute lung injury. It inhibits lung inflammation markers, including myeloperoxidase activity, wet/dry ratio, TNF-α, and IL-1β, and mitigates lung pathological injury by activating PPARγ and inhibiting NF-κB activation. This suggests a potential application in treating lung inflammation and injury (Wang et al., 2017).
Microbial and Gut Health
Alliin has demonstrated antimicrobial activity against various pathogens and can influence gut microbiota composition, impacting the gene expression of colonic epithelial tissues. This modulation of gut microbiota and epithelial gene expression suggests a potential role in maintaining and improving gut health and immunity (Zhang et al., 2019).
Anti-Inflammatory and Antioxidant Properties
Alliin has shown significant anti-inflammatory effects. It inhibits inflammatory responses in cell models of ulcerative colitis and reduces metaflammation markers in diet-induced obesity in mice, indicating its potential as an anti-inflammatory agent. Furthermore, its antioxidant properties have been recognized for their neuroprotective actions and potential to ameliorate cognitive impairments in neurodegenerative and neuropsychological disorders (Shi et al., 2017) (Nadeem et al., 2021).
Agricultural and Nutraceutical Applications
The content of alliin in garlic can be influenced by agricultural practices, particularly sulfur fertilization. Higher sulfur application rates significantly increase the alliin concentration in garlic, indicating the importance of agricultural practices in enhancing the nutraceutical qualities of garlic (Bloem et al., 2010).
Future Directions
Allicin offers substantial potential for cancer therapy, yet its application is hindered by its instability and poor bioavailability . Novel formulation strategies and nanotechnology-based delivery systems can significantly overcome these limitations, enhancing the therapeutic efficacy of allicin . Future research should focus on refining these formulation strategies and delivery systems, ensuring the safety and efficacy of these new allicin formulations .
properties
IUPAC Name |
2-amino-3-prop-2-enylsulfinylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLIQGRKRUKPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871763 | |
Record name | 3-(2-Propen-1-ylsulfinyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)C(S)S-Alliin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Amino-3-prop-2-enylsulfinylpropanoic acid | |
CAS RN |
17795-27-6, 556-27-4 | |
Record name | 3-(2-Propen-1-ylsulfinyl)alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17795-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanine, 3-(2-propenylsulfinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Propen-1-ylsulfinyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-(allylsulphinyl)-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)C(S)S-Alliin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163 °C | |
Record name | (R)C(S)S-Alliin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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